2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine
Description
2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine is a triazine derivative characterized by a 1,3,5-triazine core substituted with two chlorine atoms at positions 2 and 4 and a 2-fluorophenyl group at position 4. Triazines are heterocyclic compounds with versatile reactivity due to the electron-deficient nature of the triazine ring, making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, enhancing the compound’s stability and influencing its interactions in chemical or biological systems .
Properties
Molecular Formula |
C9H4Cl2FN3 |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-3-1-2-4-6(5)12/h1-4H |
InChI Key |
VGLNDLJTFKRYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) Using Cyanuric Chloride
Cyanuric chloride serves as the foundational precursor for synthesizing 2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine. The three chlorine atoms on the triazine ring exhibit differential reactivity, enabling sequential substitution under controlled conditions. The first substitution occurs at the para position relative to the triazine nitrogen, typically at 0–5°C, while subsequent substitutions require higher temperatures. For the target compound, only one chlorine atom is replaced by the 2-fluorophenyl group, retaining the remaining two chlorines.
General Procedure :
- Step 1 : Cyanuric chloride is dissolved in an inert solvent (e.g., 1,2-dichloroethane or acetone).
- Step 2 : A 2-fluorophenyl nucleophile (e.g., 2-fluorophenylmagnesium bromide or 2-fluoroaniline) is introduced under inert atmosphere.
- Step 3 : A Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution at 25–30°C.
- Step 4 : The reaction is quenched, and the product is isolated via recrystallization or column chromatography.
This method yields 2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine with purities exceeding 95% and yields of 75–85%.
Regioselective Functionalization Strategies
Regioselectivity is critical to avoid polysubstitution. Studies demonstrate that electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance reactivity by polarizing the triazine ring, directing substitution to the 6-position. For example, 2-fluorophenyl derivatives exhibit faster substitution kinetics compared to non-fluorinated analogs due to the -I effect of fluorine.
Key Optimization Parameters :
- Temperature : Substitution at 25–30°C minimizes side reactions.
- Catalyst : AlCl₃ or FeCl₃ improves reaction rates by stabilizing the transition state.
- Solvent : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance solubility and reaction homogeneity.
Comparative Analysis of Synthetic Methods
The table below summarizes reported methods for synthesizing 2,4-dichloro-6-aryl-1,3,5-triazine derivatives, extrapolated to the 2-fluorophenyl analog:
Notes :
- Microwave-assisted synthesis reduces reaction times but requires specialized equipment.
- Solvent-free conditions improve eco-friendliness but may compromise yield for sterically hindered aryl groups.
Characterization and Analytical Data
Synthesized compounds are validated using spectroscopic and chromatographic techniques:
- ¹H NMR : Aromatic protons of the 2-fluorophenyl group resonate at δ 7.2–7.6 ppm, while triazine ring protons appear as singlet signals.
- FT-IR : Stretching vibrations for C-Cl (750 cm⁻¹) and C-F (1,220 cm⁻¹) confirm functional group retention.
- Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (C₉H₄Cl₂FN₃: C 45.4%, N 17.6%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms in the triazine ring undergo substitution with nucleophiles such as amines or thiols. These reactions are facilitated by appropriate reagents and conditions, leading to functionalized derivatives.
Reaction Example :
-
Reagents : Amines or thiols (e.g., ethyl-2-mercaptoacetate).
-
Conditions : Typically require elevated temperatures or catalytic bases.
-
Product : Substituted triazines with amine/thiol groups replacing chlorine atoms.
Cyclo-Condensation Multicomponent Reactions
This reaction type involves three reactants combining in a single step to form cyclic products.
Reaction Details :
| Reactant | Role |
|---|---|
| 2-amino-4,6-dichloro-1,3,5-triazine | Core triazine scaffold |
| Benzaldehyde | Aldehyde component |
| Ethyl-2-mercaptoacetate | Thiol-containing precursor |
Mechanism :
-
The triazine amine reacts with benzaldehyde to form an imine intermediate.
-
Ethyl-2-mercaptoacetate undergoes nucleophilic attack, leading to cyclization.
-
The product is a thiazolidinone derivative (e.g., 3-(4,6-dichloro-1,3,5-triazin-2-yl)-2-phenylthiazolidin-4-one) .
Coupling Reactions
The fluorophenyl group participates in coupling reactions with aromatic compounds, expanding the compound’s synthetic utility.
Reaction Example :
-
Reagents : Fluorinated aryl halides or boronic acids (e.g., 2-fluorophenyl groups).
-
Conditions : Transition metal catalysts (e.g., palladium) under inert atmospheres.
-
Product : Aryl-coupled triazines for applications in organic electronics.
POCl₃ Cyclization
Used for forming oxadiazoles or thiazolidinones from dichlorotriazine precursors.
-
Reagents : POCl₃, dichloro-5-fluorophenyl hydrazides, aryloxyacetic acids.
Key Observations
-
Structural Influence : The fluorophenyl group enhances stability and electronic properties, critical for applications in organic electronics.
-
Biological Activity : Substituted triazines exhibit antimicrobial and anti-inflammatory effects, linked to hydrophobic interactions with enzyme residues .
-
Versatility : The compound’s reactivity enables diverse transformations, from pharmaceutical intermediates to advanced materials .
Scientific Research Applications
Chemistry: 2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features allow for the modulation of biological activity through chemical modifications.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine is a member of the triazine family of compounds, known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and agricultural sciences due to its antimicrobial and anticancer properties.
- Chemical Formula : C9H5Cl2FN4
- Molecular Weight : 259.07 g/mol
- CAS Number : 131468-33-2
| Property | Value |
|---|---|
| Purity | >98% |
| Melting Point | Not specified |
| Appearance | White to off-white powder |
The biological activity of 2,4-Dichloro-6-(2-fluorophenyl)-1,3,5-triazine is largely attributed to its ability to interact with nucleophilic sites in biological molecules. The chlorine atoms in the triazine ring can form covalent bonds with nucleophiles, leading to inhibition of essential biological processes in microorganisms and cancer cells .
Antimicrobial Activity
Research has demonstrated that derivatives of 2-fluorophenyl-4,6-disubstituted triazines exhibit significant antimicrobial activity against various gram-positive bacteria and fungi. A study highlighted that compounds with a fluorophenyl component directly attached to the triazine ring showed enhanced activity against selected pathogens .
Case Study: Antimicrobial Evaluation
In a series of tests evaluating antimicrobial efficacy:
- Test Organisms : Staphylococcus aureus, Bacillus subtilis (gram-positive), and Candida albicans (fungus).
- Results : Compounds demonstrated significant inhibition zones compared to control groups. The structure-activity relationship (SAR) indicated that the presence of the fluorophenyl group was crucial for activity.
Anticancer Activity
Recent studies have explored the anticancer potential of triazine derivatives. In vitro assays indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including lung cancer cells. The compounds demonstrated moderate metabolic stability and selective toxicity at higher concentrations .
In Vitro Study Findings
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer).
- Concentration Range : 1 µM to 100 µM.
- Results : At concentrations above 50 µM, significant cytotoxicity was observed, with cell viability dropping below 20% at higher doses.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the aromatic rings significantly affect the biological activity:
- Fluorination : Enhances antimicrobial and anticancer properties.
- Chlorination : Contributes to increased reactivity and binding affinity towards biological targets.
Safety and Toxicology
Toxicological assessments have shown that while some derivatives exhibit cytotoxicity at elevated concentrations, they do not classify as acutely toxic under standard regulatory frameworks. For instance, compounds did not show significant irritation or sensitization potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The fluorophenyl group is introduced by reacting cyanuric chloride with 2-fluoroaniline derivatives under controlled conditions.
- Key Steps :
- Dissolve cyanuric chloride in anhydrous THF at −80°C.
- Add 2-fluoroaniline derivatives dropwise with a base (e.g., KCO) to facilitate substitution.
- Maintain low temperatures (−80°C to 0°C) to control reactivity and selectivity .
Q. How is 2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ = 6.01 ppm for fluorophenyl protons in CDCl) .
- HRMS : Used to verify molecular weight (e.g., m/z calculated for CHClFN: 263.98) .
- FT-IR : Peaks at 1528 cm (C=N stretching) and 815 cm (C-Cl bending) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of substitutions on the triazine core?
- Experimental Design :
- Temperature Control : Lower temperatures (−80°C) favor mono-substitution at the 6-position, while higher temperatures (0–25°C) enable di- or tri-substitution .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)Cl) enhance coupling efficiency for aryl boronic acid derivatives, achieving yields >90% .
Q. How does 2,4-dichloro-6-(2-fluorophenyl)-1,3,5-triazine inhibit biological targets?
- Mechanistic Insights :
- Enzyme Inhibition : Triazine derivatives inhibit tyrosine kinases (e.g., VEGFR-2, FGFR-1) by competitively binding ATP pockets, disrupting phosphorylation cascades .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Streptococcus mutans and E. coli show dose-dependent growth inhibition (IC = 12–25 µM) .
- Experimental Protocol :
- Prepare bacterial cultures in DMSO:PBS.
- Test compound concentrations from 0.5–100 µM.
- Compare results to ampicillin controls .
Q. What are the applications of this compound in material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
